3-Methanesulfonyl-2-methoxypropan-1-amine hydrochloride
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Overview
Description
3-Methanesulfonyl-2-methoxypropan-1-amine hydrochloride is a chemical compound with a molecular formula of C4H12ClNO2S. It is known for its applications in various fields, including pharmaceutical synthesis and organic chemistry studies . This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group and a methoxypropan-1-amine moiety.
Preparation Methods
The synthesis of 3-Methanesulfonyl-2-methoxypropan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-methoxypropan-1-amine with methanesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methanesulfonyl-2-methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methanesulfonyl-2-methoxypropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level .
Comparison with Similar Compounds
3-Methanesulfonyl-2-methoxypropan-1-amine hydrochloride can be compared with similar compounds such as:
3-Methoxypropan-1-amine hydrochloride: This compound lacks the methanesulfonyl group, which significantly alters its chemical properties and applications.
3-Methanesulfonylpropan-1-amine hydrochloride: This compound differs by the absence of the methoxy group, leading to different reactivity and uses.
The uniqueness of this compound lies in its combined methanesulfonyl and methoxypropan-1-amine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H14ClNO3S |
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Molecular Weight |
203.69 g/mol |
IUPAC Name |
2-methoxy-3-methylsulfonylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-9-5(3-6)4-10(2,7)8;/h5H,3-4,6H2,1-2H3;1H |
InChI Key |
XYDQITIBMKRVPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)CS(=O)(=O)C.Cl |
Origin of Product |
United States |
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